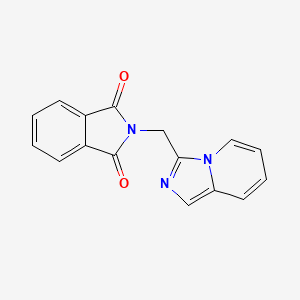
MFCD12914268
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD12914268 is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant potential in various research areas, including materials science, pharmaceuticals, and optoelectronics . The compound’s structure features an imidazo[1,5-a]pyridine nucleus fused with an isoindole-1,3-dione moiety, which contributes to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD12914268 typically involves the condensation of imidazo[1,5-a]pyridine derivatives with isoindole-1,3-dione precursors. One common method includes the use of carbonyldiimidazole (CDI) as a coupling agent under microwave conditions, which facilitates the formation of the desired product with high efficiency . The reaction conditions often involve the presence of a base to promote the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its rapid reaction times and minimal by-products. Additionally, the process can be optimized for large-scale production by adjusting parameters such as temperature, reaction time, and reagent concentrations.
化学反应分析
Types of Reactions: MFCD12914268 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学研究应用
MFCD12914268 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways and molecular targets.
作用机制
The mechanism of action of MFCD12914268 involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,5-a]pyridine nucleus is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine nucleus and exhibit similar chemical and biological properties.
Isoindole-1,3-dione derivatives: Compounds with the isoindole-1,3-dione moiety also display comparable reactivity and applications in various fields.
Uniqueness: MFCD12914268 is unique due to the combination of both the imidazo[1,5-a]pyridine and isoindole-1,3-dione structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential for diverse applications in research and industry.
属性
IUPAC Name |
2-(imidazo[1,5-a]pyridin-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-12-6-1-2-7-13(12)16(21)19(15)10-14-17-9-11-5-3-4-8-18(11)14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRKFFRWPODDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













